5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide
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Overview
Description
5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide is a complex organic compound with a molecular formula of C22H19N3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide Derivatives: Compounds with similar cyano and amide functional groups, such as N-aryl or N-heteryl cyanoacetamides.
Thiophene Derivatives: Compounds containing the thiophene ring, which is a common motif in many biologically active molecules.
Uniqueness
5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide stands out due to its specific combination of functional groups and substituents, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-8-10-17(11-9-15)13-27-25-14-24-22(26)21-16(2)20(19(12-23)28-21)18-6-4-3-5-7-18/h3-11,14H,13H2,1-2H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFMMKCXLELGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC=NC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CONC=NC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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